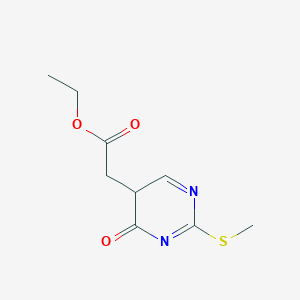
6-chloro-2-methyl-6H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methyl-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-6H-quinazolin-4-one typically involves the condensation of anthranilamide with aryl, alkyl, or hetero-aryl aldehydes in refluxing ethanol in the presence of copper(II) chloride (CuCl2) to generate a Schiff base intermediate. This intermediate is then converted into the desired quinazolinone derivative . Another method involves the reaction of 2-aminobenzamide with styrene in the presence of di-tertiary-butyl peroxide (DTBP) and p-toluene sulfonic acid (p-TsOH) to produce quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-6H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like phosphorus oxychloride (POCl3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinazolinones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown antimicrobial activity, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This inhibition is achieved through the compound’s binding to the quorum sensing transcriptional regulator PqsR, thereby preventing the expression of virulence factors .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-quinazolinone: Lacks the chlorine substituent, resulting in different chemical and biological properties.
6-chloro-4-quinazolinone: Similar structure but without the methyl group, affecting its reactivity and applications.
2-chloro-4-quinazolinone: Chlorine substituent at a different position, leading to variations in its chemical behavior.
Uniqueness
6-chloro-2-methyl-6H-quinazolin-4-one is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its antimicrobial properties and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
InChI Key |
CCJAYWRJZSZPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC(C=CC2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester](/img/structure/B12359510.png)
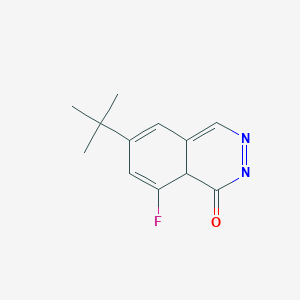
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)
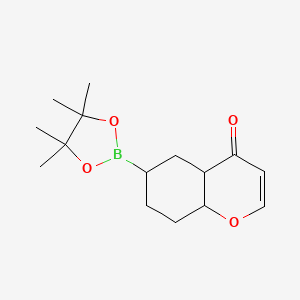
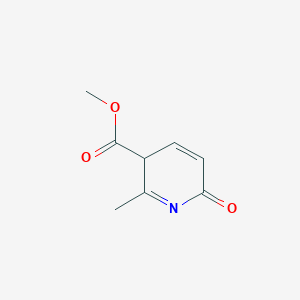
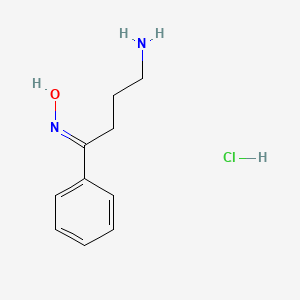
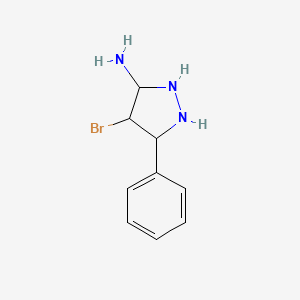
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)
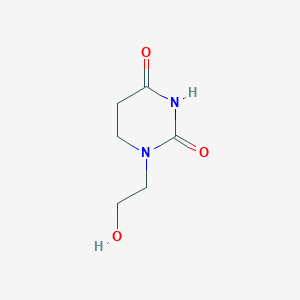
![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
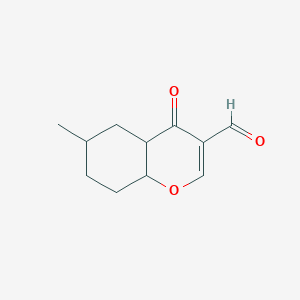
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)
